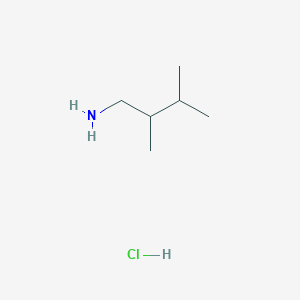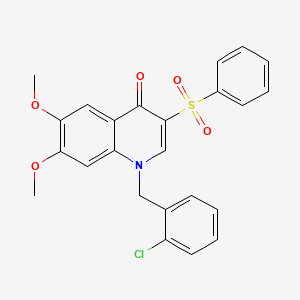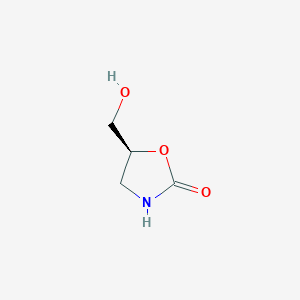
2,3-Dimethylbutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 89585-12-6 . It is a powder in physical form and has a molecular weight of 137.65 . It is used for R&D purposes .
Molecular Structure Analysis
The InChI code for 2,3-Dimethylbutan-1-amine hydrochloride is 1S/C6H15N.ClH/c1-5(2)6(3)4-7;/h5-6H,4,7H2,1-3H3;1H . This indicates that the compound consists of a chloride ion (Cl-) and a 2,3-dimethylbutan-1-amine molecule .Physical And Chemical Properties Analysis
2,3-Dimethylbutan-1-amine hydrochloride is a powder with a molecular weight of 137.65 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Derivatives
- A novel method for the protection of sulfonic acids using the safety-catch principle was developed, enabling the synthesis of protected derivatives of taurine, an approach that could potentially be applied to similar amine derivatives for advanced organic synthesis and drug development processes (Seeberger et al., 2007).
- Innovative synthesis approaches for creating 3,3-dimethylpyrrolidine-2-carbonitriles from related compounds demonstrate the versatility of certain amines in producing novel organic structures, hinting at the synthetic utility of 2,3-Dimethylbutan-1-amine hydrochloride in creating structurally diverse organic molecules (D’hooghe et al., 2009).
Catalysis and Material Science
- Research into catalysts by design highlighted the selective conversion of 2,3-dimethylbutane into 2,3-dimethylbutenes using bimetallic catalysts, illustrating the potential role of similar amines in facilitating or enhancing catalytic reactions for industrial applications (Rougé et al., 2019).
- The exploration of dynamics in plastic crystalline phases by NMR relaxometry on dimethylbutanols offers insights into the molecular dynamics that could be relevant for materials synthesized using 2,3-Dimethylbutan-1-amine hydrochloride, affecting their phase behavior and applications in material science (Carignani et al., 2018).
Medicinal Chemistry and Biological Evaluation
- The synthesis and biological evaluation of antineoplastic agents demonstrate the critical role of amines in developing new cancer therapeutics, underscoring the potential medicinal applications of compounds like 2,3-Dimethylbutan-1-amine hydrochloride (Pettit et al., 2003).
- Microbial synthesis of chiral amines through (R)-specific transamination highlights the biotechnological applications of amines in producing enantiomerically pure compounds, suggesting possible biosynthetic uses of 2,3-Dimethylbutan-1-amine hydrochloride (Iwasaki et al., 2005).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
Propiedades
IUPAC Name |
2,3-dimethylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)6(3)4-7;/h5-6H,4,7H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVIFKQZOWFVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbutan-1-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxyphenyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2392244.png)
![N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2392245.png)
![1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392247.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2392248.png)



![Tert-butyl 2-(4-(tert-butyl)phenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2392255.png)
![1-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}piperidine-4-carboxylic acid](/img/structure/B2392256.png)


![Methyl 2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2392262.png)
![diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2392263.png)